molecular formula C9H10BrClS B2969553 2-Bromo-1-(chloromethyl)-4-(ethylsulfanyl)benzene CAS No. 2044745-15-3

2-Bromo-1-(chloromethyl)-4-(ethylsulfanyl)benzene

Cat. No. B2969553
CAS RN: 2044745-15-3
M. Wt: 265.59
InChI Key: CEGQEHAJOZYJRP-UHFFFAOYSA-N
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Description

2-Bromo-1-(chloromethyl)-4-(ethylsulfanyl)benzene is a chemical compound that belongs to the family of aromatic compounds. It is used in scientific research for various purposes, including the synthesis of other compounds and the study of its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate

A study on the oxidation of ethyl 2-(5-bromo-3-ethylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid highlighted its role in synthesizing compounds with potential biological activities. The crystal structure demonstrated aromatic π–π interactions and possible weak C—H⋯π interactions, indicating its structural significance in chemical synthesis (Hong Dae Choi et al., 2009).

Advancements in Radical Addition Reactions

Research into triethylborane-induced bromine atom-transfer radical addition in aqueous media utilized ethyl bromoacetate and 1-octene. This study showcased the compound's importance in facilitating radical addition reactions in various solvents, including water, highlighting its versatility in organic synthesis (H. Yorimitsu et al., 2001).

Development of CCR5 Antagonists

The compound has been instrumental in the synthesis of novel non-peptide CCR5 antagonists, showing potential for therapeutic applications. Through a series of chemical reactions, researchers were able to synthesize antagonists with significant bioactivity, illustrating the compound's role in the development of new drugs (Cheng De-ju, 2015).

Molecular Electronics Building Blocks

A study on the synthesis and characterization of N-allyl-4-piperidyl Benzamide Derivatives demonstrated the compound's utility as a precursor for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial for molecular electronics. This research underscores the importance of such compounds in the advancement of nanotechnology and molecular electronics (N. Stuhr-Hansen et al., 2005).

properties

IUPAC Name

2-bromo-1-(chloromethyl)-4-ethylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClS/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGQEHAJOZYJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C=C1)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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